molecular formula C10H10BrNO2 B8371291 2-(2-Bromoethyl)-1,4-benzoxazin-3-one

2-(2-Bromoethyl)-1,4-benzoxazin-3-one

Cat. No. B8371291
M. Wt: 256.10 g/mol
InChI Key: DXBQIZFDQRYCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06191127B1

Procedure details

580 mg of 2-(2-hydroxyethyl)-1,4-benzoxazin-3-one is stirred with 1 equivalent each of triphenylphosphine and tetrabromomethane in 50 ml of dichloromethane. After 12 hours at room temperature, the reaction is completed. The mixture is concentrated by evaporation, and all of this is put onto a column. After column chromatography, the title compound is obtained in a yield of 79%. [1H]-NMR (CDCl3): 8.35 broad 1H, 7.05 to 6.8 m 4H, 4.77 dd 1H, 3.67 m 2H, 2.5 m 2H.
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH:4]1[C:9](=[O:10])[NH:8][C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[O:5]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:34]C(Br)(Br)Br>ClCCl>[Br:34][CH2:2][CH2:3][CH:4]1[C:9](=[O:10])[NH:8][C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[O:5]1

Inputs

Step One
Name
Quantity
580 mg
Type
reactant
Smiles
OCCC1OC2=C(NC1=O)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated by evaporation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrCCC1OC2=C(NC1=O)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.